7-[1,1'-Biphenyl]-4-yl-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-[1,1’-Biphenyl]-4-yl-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that features a unique combination of biphenyl and triazolopyrimidine moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of Action
The primary target of 7-[1,1’-Biphenyl]-4-yl-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression and induces apoptosis within cells . The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase . This results in the arrest of cell proliferation and the induction of apoptosis . The compound also exerts significant inhibitory effects on the ERK signaling pathway, resulting in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .
Pharmacokinetics
In silico ADMET studies and drug-likeness studies using a Boiled Egg chart have shown that 7-[1,1’-Biphenyl]-4-yl-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine has suitable pharmacokinetic properties . These properties help predict the structure requirement for the observed antitumor activity .
Result of Action
The compound shows superior cytotoxic activities against various cell lines. For instance, it has been found to inhibit the growth of MCF-7 and HCT-116 cells with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also shows moderate activity against HepG-2 cells with an IC50 range of 48–90 nM .
Biochemical Analysis
Biochemical Properties
Similar compounds have been found to inhibit CDK2, a key enzyme involved in cell cycle regulation . This suggests that 7-[1,1’-Biphenyl]-4-yl-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine may interact with enzymes and proteins involved in cell cycle regulation.
Cellular Effects
Based on its potential interaction with CDK2, it may influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially inhibiting or activating enzymes, and causing changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
7-[1,1’-Biphenyl]-4-yl-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
7-[1,1’-Biphenyl]-4-yl-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as a cyclin-dependent kinase 2 (CDK2) inhibitor, showing promising cytotoxic activities against various cancer cell lines.
Materials Science: The compound’s unique structure allows it to be used in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly as a kinase inhibitor.
1,2,4-Triazolo[1,5-c]pyrimidine: Known for its antimicrobial and antiviral properties.
1,2,4-Triazolo[4,3-c]pyrimidine: Exhibits pharmacological activities such as xanthine oxidase inhibition.
Uniqueness
7-[1,1’-Biphenyl]-4-yl-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its combination of biphenyl and morpholino groups, which enhance its biological activity and specificity. This structural uniqueness allows it to interact with molecular targets in a distinct manner compared to other similar compounds.
Properties
IUPAC Name |
4-[7-(4-phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O/c1-2-4-16(5-3-1)17-6-8-18(9-7-17)19-10-11-22-20-23-21(24-26(19)20)25-12-14-27-15-13-25/h1-11H,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMCVJKFRSZLKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN3C(=CC=NC3=N2)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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